molecular formula C8H12N2O2 B5765066 3-Methyl-N-propylisoxazole-5-carboxamide

3-Methyl-N-propylisoxazole-5-carboxamide

Cat. No.: B5765066
M. Wt: 168.19 g/mol
InChI Key: DUFFTYDGUVGUEY-UHFFFAOYSA-N
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Description

3-Methyl-N-propylisoxazole-5-carboxamide is a high-purity chemical compound designed for research and development applications. As part of the isoxazole family, a class of five-membered heterocycles containing nitrogen and oxygen, this compound serves as a valuable building block in medicinal chemistry and drug discovery . Isoxazole derivatives are prominent scaffolds in the development of novel therapeutic agents and have demonstrated a broad spectrum of biological activities in scientific literature, including anticancer, anti-inflammatory, and antibacterial properties . Research into structurally similar phenyl-isoxazole-carboxamide derivatives has shown potent antiproliferative activities against various cancer cell lines, such as melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Furthermore, isoxazole-based compounds are useful in organic synthesis, particularly in the development of peptidomimetics. They can be incorporated as unnatural β-amino acids (e.g., 5-amino-3-methyl-isoxazole-4-carboxylic acid) into peptide chains to create hybrid α/β-peptides, which can enhance metabolic stability and are explored as potential therapeutic agents . This product is provided for research purposes only and is strictly intended for laboratory use. It is not for diagnostic or therapeutic use in humans. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

3-methyl-N-propyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-9-8(11)7-5-6(2)10-12-7/h5H,3-4H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFFTYDGUVGUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization Strategies for Isoxazole Carboxamides

Functional Group Modifications on the Isoxazole (B147169) Ring System

The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is amenable to various chemical transformations. researchgate.netwikipedia.org Its aromaticity and the weaker nitrogen-oxygen bond are key features that allow for specific modifications. researchgate.net Synthetic strategies often focus on building the ring with desired functional groups already in place or on post-synthesis modifications of the core structure.

One of the most fundamental methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. wikipedia.orgkuey.netresearchgate.net This method is highly versatile as it allows for the introduction of substituents at the 3- and 5-positions of the isoxazole ring by selecting appropriately substituted starting materials. For instance, reacting a substituted nitrile oxide with a terminal alkyne can yield a 3,5-disubstituted isoxazole. nih.gov

Further functionalization can be achieved through cross-coupling reactions. The Negishi coupling of isoxazole zinc pivalates with functionalized bromopyridine derivatives has been used to produce complex, drug-like scaffolds. rsc.org This demonstrates how the isoxazole ring can be elaborated by forming new carbon-carbon bonds at specific positions. Another approach involves the photolysis of the isoxazole ring. The weak N-O bond is susceptible to cleavage under UV irradiation, leading to a rearrangement into an oxazole (B20620) via an azirine intermediate, representing a significant transformation of the core heterocyclic system. wikipedia.org

These modification strategies are summarized in the table below:

Table 1: Selected Strategies for Isoxazole Ring Modification

Strategy Description Typical Reagents/Conditions Outcome Reference
1,3-Dipolar Cycloaddition Reaction between a nitrile oxide and an alkyne to form the isoxazole ring. Nitrile Oxides, Alkynes Formation of 3,5-disubstituted isoxazoles kuey.netnih.gov
Negishi Cross-Coupling Palladium-catalyzed coupling of an organozinc compound with an organic halide. Isoxazole Zinc Pivalates, Bromopyridines, Pd Catalyst C-C bond formation on the isoxazole ring rsc.org
Photolysis UV irradiation causing cleavage of the N-O bond. UV Light Ring rearrangement to an oxazole intermediate wikipedia.org
Cyclocondensation Reaction of a β-dicarbonyl compound with hydroxylamine (B1172632). 1,3-Diketones, Hydroxylamine Formation of the isoxazole ring wikipedia.org

Exploration of Diverse N-Substitution Patterns on the Carboxamide Moiety

The carboxamide moiety (-CONH-) is a critical component of the scaffold, and the substituent on the nitrogen atom (N-substitution) is a primary point for diversification. A common and effective method for creating a library of N-substituted isoxazole carboxamides is through the coupling reaction between an isoxazole-carboxylic acid and a diverse range of primary or secondary amines. nih.gov

A prominent example involves the synthesis of a series of phenyl-isoxazole-carboxamide derivatives. nih.govnih.gov In this work, 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid was used as the starting material. This acid was activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated intermediate was then reacted with various substituted anilines to yield the corresponding N-aryl carboxamides. nih.govnih.gov

This strategy allows for the introduction of a wide array of functional groups onto the N-phenyl ring, systematically altering the steric and electronic properties of the molecule. Research has shown that substituents such as trifluoromethyl (CF3) or trifluoromethoxy (OCF3) on the N-phenyl ring can be incorporated. nih.gov The flexibility of this amide bond formation reaction is a cornerstone of scaffold diversification for this compound class. kuey.net

Table 2: Examples of N-Substituted Phenyl-Isoxazole-Carboxamide Derivatives

Compound ID N-Substituent Starting Materials Coupling Agents Reference
2a 4-Chloro-2,5-dimethoxyphenyl 5-methyl-3-phenylisoxazole-4-carboxylic acid, 4-chloro-2,5-dimethoxyaniline EDC, DMAP nih.gov
2c 4-(2-Methoxyphenoxy)phenyl 5-methyl-3-phenylisoxazole-4-carboxylic acid, 4-(2-methoxyphenoxy)aniline EDC, DMAP nih.gov
2e 4-(Trifluoromethoxy)phenyl 5-methyl-3-phenylisoxazole-4-carboxylic acid, 4-(trifluoromethoxy)aniline EDC, DMAP nih.gov

The interaction between the carboxamide chain and biological targets is often crucial, and modifying the N-substituent is a key strategy to optimize these interactions. researchgate.net Studies have explored combinations of both aliphatic and aromatic amide moieties to enhance molecular properties. nih.gov

Introduction of Various Chemical Moieties for Scaffold Diversification

Scaffold diversification extends beyond simple N-substitution and involves introducing a broad range of chemical functionalities at various positions on the isoxazole carboxamide framework. This approach, often termed diversity-oriented synthesis, aims to generate a collection of structurally diverse molecules to explore a wider chemical space. rsc.org

One effective strategy is the linkage of the isoxazole carboxamide scaffold to other heterocyclic systems. For example, researchers have synthesized hybrid molecules by linking 3,5-diaryl isoxazoles to pyrrolo-benzodiazepine and 2,3-dihydroquinazolinone systems. nih.gov Another sophisticated approach involves orthogonal cycloaddition, where an isoxazole scaffold is combined with a triazole moiety to create isoxazole-triazole peptides, demonstrating the potential for creating highly complex architectures. rsc.org

Modification of substituents at other positions of the isoxazole ring is also a common strategy. The methyl group at the 3-position or aryl groups at the 3- or 5-positions can be replaced with a variety of other functionalities. nih.gov For instance, structure-activity relationship (SAR) studies have explored the impact of having fluorine or trifluoromethyl groups on a phenyl ring attached to the isoxazole core. nih.gov The synthesis of 3-(arylthiomethyl)isoxazole-4,5-carboxamides introduces a flexible thioether linkage, further expanding the structural diversity. nih.gov

These diversification strategies are crucial for developing new chemical entities, as even small structural modifications can significantly alter a compound's physicochemical properties. researchgate.netrsc.org

Structure Activity Relationship Sar Studies of Isoxazole Carboxamide Derivatives

Influence of Substituents on Biological Activities

Substituents on the isoxazole (B147169) ring are critical determinants of the biological activity of this class of compounds. The methyl group at the 3-position of the isoxazole ring in 3-Methyl-N-propylisoxazole-5-carboxamide is a key feature. Studies on various isoxazole derivatives have highlighted the importance of the substitution pattern on the isoxazole core for activities such as AMPA receptor modulation and enzyme inhibition. For instance, in a series of isoxazole-4-carboxamide derivatives, the presence and nature of substituents on the isoxazole ring, in combination with other parts of the molecule, were found to be crucial for their potent inhibitory effects on AMPA receptor activity. nih.govresearchgate.net Similarly, in the context of COX inhibition, a 5-methyl-isoxazole ring was a key structural component of a compound that showed potent and selective inhibition of the COX-2 enzyme. nih.gov The position and nature of these substituents can influence the electronic properties and the three-dimensional shape of the molecule, thereby affecting its binding affinity to biological targets.

Stereochemistry can play a significant role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers, for instance through branched alkyl chains or substituted aryl groups on the amide nitrogen, could lead to stereoisomers with different biological activities. In a study of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo-[3,2,1-ij]quinoline-5-carboxamides, the synthesis of both (S) and (R) enantiomers was performed, indicating the importance of stereochemistry in the biological activity of these related heterocyclic carboxamides. researchgate.net Although direct evidence pertaining to this compound is not available, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, if modifications to the N-propyl group were to introduce a chiral center, the evaluation of individual enantiomers would be crucial.

Elucidation of Pharmacophore Features and Rational Design Principles

The rational design of novel isoxazole carboxamide derivatives with improved biological profiles relies on the elucidation of their pharmacophore features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For isoxazole carboxamides acting as AMPA receptor modulators, key pharmacophoric elements include the isoxazole ring as a central scaffold, the carboxamide linker, and specific substituents that can act as hydrogen bond donors or acceptors and occupy specific hydrophobic pockets. huji.ac.ilnih.gov

For those acting as COX inhibitors, the pharmacophore often includes a central heterocyclic ring (the isoxazole), a sulfonamide or a related acidic group (which can be mimicked by other functionalities), and two aromatic rings that occupy the active site of the enzyme. nih.gov Molecular docking studies have been instrumental in understanding the binding interactions of these compounds and in guiding the design of new derivatives with enhanced potency and selectivity. researchgate.netnih.gov For example, docking studies of isoxazole carboxamide derivatives into the active site of COX enzymes have revealed the importance of specific substitutions on the N-phenyl ring for achieving selective COX-2 inhibition. nih.gov These computational approaches, combined with experimental data, are essential for the rational design of new and more effective isoxazole carboxamide-based therapeutic agents.

Molecular Mechanisms of Action and Biological Target Interactions

Modulation of Ionotropic Glutamate (B1630785) Receptors

Derivatives of isoxazole (B147169) carboxamide have been identified as potent modulators of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netnih.gov These receptors are crucial for fast synaptic transmission in the central nervous system, and their dysregulation is implicated in various neurological conditions. sciforum.net

Research into fluorophenyl-isoxazole-carboxamide (ISX) analogues has demonstrated their capacity to act as negative allosteric modulators of AMPA receptors. researchgate.netnih.gov Electrophysiological studies on HEK293T cells expressing AMPA receptor subunits revealed that these compounds can significantly inhibit receptor activity. For instance, specific derivatives have shown potent inhibitory effects on both GluA2 homomeric and GluA2/3 heteromeric receptor currents. researchgate.netnih.gov

The modulation extends to the kinetic properties of the receptor. Potent derivatives not only reduce the peak current amplitude but also alter the receptor's gating biophysics. They have been shown to significantly accelerate the rate of deactivation, which is the channel closing in the continued presence of glutamate, and decrease the rate of desensitization, the process where the receptor enters a non-conducting state despite the agonist being bound. researchgate.netnih.gov For example, the compound ISX-11 increased the deactivation rate by 2.5-fold while decreasing the desensitization rate. researchgate.netnih.gov This dual action on receptor kinetics highlights a sophisticated mechanism of inhibition that goes beyond simple channel blocking. nih.gov

Table 1: Inhibitory Activity of ISX Derivatives on AMPA Receptor Currents
CompoundTarget Receptor SubunitIC₅₀ (µM)
ISX-11GluA24.4
GluA2/34.62
ISX-8GluA24.6
GluA2/34.79

Enzyme Inhibition Studies

Histone Deacetylase 6 (HDAC6) Inhibition

A novel class of Histone Deacetylase 6 (HDAC6) inhibitors has been developed utilizing a 3-hydroxy-isoxazole moiety as a zinc-binding group (ZBG). nih.govunica.it This approach provides an alternative to traditional hydroxamic acid-based inhibitors, which can be associated with genotoxicity. nih.govunica.it HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins like tubulin and is a target for cancer therapy. nih.gov

The inhibitory mechanism involves the 3-hydroxy-isoxazole group establishing a bidentate coordination with the catalytic zinc ion (Zn²⁺) located in the active site of the HDAC6 enzyme. nih.gov This interaction effectively blocks the enzyme's catalytic activity. Docking studies have confirmed this binding mode, showing how the isoxazole ring orients within the catalytic tunnel. unica.itresearchgate.net Through the synthesis and testing of a series of derivatives with different aromatic linkers and cap groups, researchers have identified compounds with significant potency. The most promising candidate from one study demonstrated an IC₅₀ value of 700 nM for HDAC6 inhibition. nih.govresearchgate.net

SMYD3 Methyltransferase Inhibition

Isoxazole amides have been discovered as a potent and selective class of inhibitors for the SET and MYND Domain-Containing Protein 3 (SMYD3). nih.govacs.org SMYD3 is a lysine (B10760008) methyltransferase that plays a role in carcinogenesis by methylating both histone and non-histone proteins, such as MEKK2, which is involved in the RAS-driven MEK/ERK signaling pathway. nih.gov

The mechanism of inhibition involves the isoxazole amide compound binding within the lysine-binding tunnel of the SMYD3 enzyme, in close proximity to the S-adenosylmethionine (SAM) cofactor binding site. nih.govacs.org This active site anchorage prevents the substrate from accessing the catalytic machinery. X-ray co-crystal structures have elucidated these binding interactions. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of initial screening hits, resulting in compounds with nanomolar potency. nih.govacs.org The inhibition is not covalent; rather, it is based on achieving high-affinity binding within the active site. nih.gov

Table 2: Inhibitory Potency of Isoxazole Amides against SMYD3
CompoundSubstrateIC₅₀ (nM)
Compound 7MEKK2~16.7 (Biochemical Assay)
Histone H4167
Compound 28MEKK2~6.7 (Biochemical Assay)
Histone H467

Protease Inhibition (e.g., Human Rhinovirus 3C Protease activity)

The isoxazole scaffold is an integral component of certain potent inhibitors of the Human Rhinovirus (HRV) 3C protease (3Cpro). nih.gov This cysteine protease is essential for the viral life cycle, as it cleaves the viral polyprotein into functional units, making it a key target for antiviral drug development. patsnap.com

The well-characterized irreversible inhibitor Rupintrivir contains a 5-methyl-3-isoxazole group that functions as the P4 moiety, which interacts with the corresponding S4 subsite of the enzyme's active site. nih.gov The inhibitor fits into the catalytic pocket, and the isoxazole ring contributes to the binding affinity and specificity required to block the protease. nih.gov While other isoxazole derivatives have been synthesized and tested, the inclusion of the 5-methyl-3-isoxazole in the successful design of Rupintrivir confirms the utility of this chemical group in targeting the HRV 3C protease. nih.govnih.gov

Pancreatic Lipase (B570770) Inhibition

The potential for isoxazole-based compounds to inhibit pancreatic lipase, a key enzyme in the digestion of dietary fats, has been explored as a strategy for anti-obesity treatments. nih.govthieme-connect.de However, studies on fluorophenyl-isoxazole-carboxamide derivatives, which are potent modulators of other targets, revealed that their inhibitory activity against lipase was weak. researchgate.net This suggests that while the isoxazole carboxamide scaffold is versatile, its effectiveness is highly dependent on the specific biological target and the structural modifications around the core.

Inactivation of Mycobacterium tuberculosis Sulfate (B86663) Ester Dioxygenase Rv3406

Certain antitubercular compounds featuring an isoxazole ring are subject to inactivation by enzymes within Mycobacterium tuberculosis. One such mechanism involves the enzyme Rv3406, an iron- and α-ketoglutarate-dependent sulfate ester dioxygenase. nih.govacs.org

Research on the isoxazole-containing compound RCB18350, which shows activity against drug-resistant strains of M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.25 μg/mL, revealed that overexpression of the Rv3406 enzyme confers resistance. nih.govacs.org The mechanism of this resistance is the metabolic inactivation of the drug. The Rv3406 enzyme catalyzes the oxidative decarboxylation of the isoxazole moiety of RCB18350. nih.gov This chemical modification transforms the active compound into a metabolite that is no longer effective against the bacteria, demonstrating a specific enzymatic defense strategy employed by the pathogen. nih.gov

Receptor Agonism and Antagonism (e.g., S1P3 receptor allosteric agonism, cannabinoid receptor binding)

The isoxazole carboxamide scaffold has been identified as a key pharmacophore in the development of selective ligands for various receptors. Research has particularly highlighted its role in the context of Sphingosine-1-phosphate (S1P) receptors, and to a lesser extent, the broader class of carboxamides has been investigated for cannabinoid receptor activity.

S1P3 Receptor Allosteric Agonism

A compound structurally related to 3-Methyl-N-propylisoxazole-5-carboxamide, namely N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamide, was identified through high-throughput screening as a promising agonist for the S1P3 receptor. nih.gov Further rational chemical modifications of this initial hit led to the development of compounds with improved potency and selectivity. One notable derivative is N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541), which demonstrates submicromolar activity as an S1P3 receptor agonist and exhibits high selectivity over other S1P receptor subtypes (S1P1, S1P2, S1P4, and S1P5). nih.govnih.gov

Studies combining ligand competition assays, site-directed mutagenesis, and molecular modeling have revealed that these isoxazole carboxamide derivatives function as allosteric agonists. nih.govnih.gov This means they bind to a site on the S1P3 receptor that is distinct from the binding site of the endogenous ligand, S1P. nih.gov This allosteric binding does not disrupt the binding of S1P to its orthosteric site. nih.gov The discovery of this allosteric binding site has been a significant step forward in designing subtype-selective S1P receptor modulators. nih.gov The S1P3 receptor is known to couple to various G proteins, including Gi, Gq, and G12/13, and plays a role in cardiovascular physiology and immune responses. nih.gov

Table 1: Activity of Isoxazole Carboxamide Derivatives at the S1P3 Receptor

Compound NameReceptor TargetActivityPotency (EC50)Selectivity
N,N-Dicyclohexyl-5-propylisoxazole-3-carboxamideS1P3AgonistMicromolarPromising selectivity over other S1P receptor subtypes
N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541)S1P3Allosteric Agonist72 - 132 nMHigh selectivity over S1P1, S1P2, S1P4, and S1P5 receptors

Cannabinoid Receptor Binding

The broad class of carboxamide-containing compounds includes many synthetic cannabinoids that are known to act as agonists at the cannabinoid receptors, CB1 and CB2. nih.govmdpi.com These synthetic cannabinoids often feature a carboxamide linkage as a key structural element. nih.gov For instance, various carboxamide-type synthetic cannabinoids have been shown to be potent agonists for both CB1 and CB2 receptors. nih.govresearchgate.net However, based on the available scientific literature, there is no direct evidence to suggest that this compound or its close S1P3-acting analogs interact with or bind to cannabinoid receptors. The research on isoxazole carboxamides has been primarily focused on other targets like the S1P receptors.

Investigation of Intracellular Pathway Modulation (e.g., ERK1/2 activation)

The activation of G protein-coupled receptors, such as the S1P3 receptor, initiates downstream intracellular signaling cascades that modulate various cellular functions. One of the key pathways investigated in the context of S1P3 receptor agonism by isoxazole carboxamides is the mitogen-activated protein kinase (MAPK) pathway, specifically the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Activation of the S1P3 receptor has been shown to stimulate the p42/p44 MAPK cascade, leading to the phosphorylation of ERK. nih.gov Studies using the selective S1P3 allosteric agonist N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541) have demonstrated its ability to act as a full agonist in stimulating ERK phosphorylation. nih.gov In Chinese Hamster Ovary (CHO) cells stably expressing the wild-type S1P3 receptor, CYM-5541 was able to induce ERK phosphorylation to the same maximal level as the endogenous ligand, S1P. nih.gov This indicates that the allosteric binding of CYM-5541 is sufficient to trigger the conformational changes in the receptor required for effective downstream signaling through the ERK1/2 pathway. The ERK1/2 signaling cascade is a crucial regulator of cell growth, differentiation, and survival. nih.gov

Table 2: Effect of CYM-5541 on ERK1/2 Phosphorylation

Cell LineCompoundPathway InvestigatedOutcome
CHO cells expressing wild-type S1P3 receptorN,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541)ERK1/2 PhosphorylationFull agonist activity, reaching the same maximal level as S1P.

In Vitro Biological Activity Spectrum of Isoxazole Carboxamide Derivatives Non Clinical Investigations

Antimicrobial Activities

The antimicrobial potential of isoxazole (B147169) carboxamide derivatives has been a significant area of research, with studies evaluating their efficacy against various bacterial and fungal pathogens.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a major global health threat, necessitating the discovery of new therapeutic agents, especially against drug-resistant strains. ijmtlm.org Isoxazole carboxamide derivatives have emerged as a promising chemotype in this area. nih.gov Numerous studies have synthesized and evaluated various series of these compounds for their in vitro activity against Mycobacterium tuberculosis (Mtb), particularly the drug-susceptible H37Rv strain. nih.govnih.govbenthamdirect.com

Key findings indicate that structural modifications to the isoxazole carboxamide scaffold significantly influence antitubercular potency. For instance, a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives demonstrated significant activity, with compounds 10 and 14 showing a Minimum Inhibitory Concentration (MIC) of 3.125 µM, while compounds 9 and 13 had a MIC of 6.25 µM against Mtb H37Rv. benthamdirect.com Another study on urea (B33335) and thiourea (B124793) variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters found that urea derivatives were generally more potent, with a 3,4-Dichlorophenyl derivative exhibiting an optimal potency with a MIC of 0.25 µg/mL. nih.gov Research on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides has also shown them to be a valuable antitubercular chemotype, with efforts focused on optimizing their metabolic stability while maintaining potent activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov These studies collectively underscore the potential of isoxazole carboxamides as a foundation for developing new antitubercular agents. ijmtlm.orgbenthamdirect.com

Compound Series/DerivativeMIC against M. tuberculosis H37RvReference
3,4-Dichlorophenyl urea derivative of 5-phenyl-3-isoxazolecarboxylic acid methyl ester0.25 µg/mL nih.gov
4-chlorophenyl thiourea congener of 5-phenyl-3-isoxazolecarboxylic acid methyl ester1 µg/mL nih.gov
5-methylisoxazole-3-carboxamide (Compound 10)3.125 µM benthamdirect.com
5-methylisoxazole-3-carboxamide (Compound 14)3.125 µM benthamdirect.com
5-methylisoxazole-3-carboxamide (Compound 9)6.25 µM benthamdirect.com
5-methylisoxazole-3-carboxamide (Compound 13)6.25 µM benthamdirect.com

Broad-Spectrum Antibacterial and Antifungal Evaluation

Beyond their antitubercular effects, isoxazole carboxamide derivatives have been assessed for broader antimicrobial activity. scholarsresearchlibrary.com Evaluations have been conducted against a panel of Gram-positive and Gram-negative bacteria as well as various fungal strains. scholarsresearchlibrary.comresearchgate.net

In one study, novel isoxazole carboxamide derivatives were tested against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). scholarsresearchlibrary.com The results showed that compounds with electron-withdrawing groups, such as halogens, demonstrated the highest potency. scholarsresearchlibrary.com Specifically, compound ISD-6 was most potent against E. coli, while ISD-2 was most effective against S. pyogenes. scholarsresearchlibrary.com Another study focusing on 5-methylisoxazole-3-carboxamides found that compounds 9 , 13 , 19 , and 20 exhibited significant antibacterial activity against Bacillus subtilis and E. coli with a MIC of 6.25 µM. benthamdirect.com

In the realm of antifungal activity, research has shown that certain derivatives possess notable efficacy. nih.govnih.gov A series of pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates were tested against four phytopathogenic fungi, with the isoxazole pyrazole carboxylate 7ai showing significant activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 0.37 μg/mL. nih.govnih.gov Another investigation revealed that the chloro-fluorophenyl-isoxazole carboxamide derivative 2c displayed antifungal activity against Candida albicans with a MIC value of 2.0 mg/ml. benthamdirect.com Furthermore, studies on isoxazole derivatives linked to a thiophene (B33073) moiety, such as PUB9 and PUB10 , showed they could reduce biofilm formation by S. aureus, P. aeruginosa, and C. albicans by over 90%. nih.gov

Compound/SeriesOrganismActivity MetricResultReference
ISD-6Escherichia coliPotencyMore potent scholarsresearchlibrary.com
ISD-2Streptococcus pyogenesPotencyMore potent scholarsresearchlibrary.com
Compound 9Bacillus subtilis / E. coliMIC6.25 µM benthamdirect.com
Compound 13Bacillus subtilis / E. coliMIC6.25 µM benthamdirect.com
Compound 7aiRhizoctonia solaniEC500.37 µg/mL nih.govnih.gov
Compound 2cCandida albicansMIC2.0 mg/mL benthamdirect.com
PUB9S. aureus, P. aeruginosa, C. albicansBiofilm Reduction>90% nih.gov

Antiviral Activities (e.g., against Enteroviruses, Rhinoviruses, Coxsackievirus B3)

Isoxazole carboxamide derivatives have been identified as potent inhibitors of various viruses, particularly enteroviruses, which are responsible for a range of illnesses. nih.govnih.gov Research has focused on developing analogs of known antiviral agents, such as pleconaril (B1678520), to improve their spectrum of activity. nih.govnih.gov

An isoxazole-3-carboxamide (B1603040) analog of pleconaril, compound 11526092 , has demonstrated potent in vitro inhibition across several enteroviruses. nih.gov It showed a half-maximal inhibitory concentration (IC50) of 58 nM against Enterovirus-D68 (EV-D68). nih.govnih.gov Notably, this compound was also effective against the pleconaril-resistant Coxsackievirus B3-Woodruff strain, with an IC50 ranging from 6-20 nM, and against Coxsackievirus B5 (CVB5) with an EC50 of 1 nM. nih.govnih.gov Further structure-activity relationship studies on novel pleconaril derivatives highlighted the critical role of the N,N-dimethylcarbamoyl group on the isoxazole ring for activity against resistant viruses. researchgate.net Within this series, compound 10g was identified as a promising broad-spectrum inhibitor of both enteroviruses and rhinoviruses, with IC50 values ranging from 0.02 to 5.25 μM. researchgate.net

CompoundVirusActivity MetricResultReference
11526092Enterovirus-D68 (EV-D68)IC5058 nM nih.govnih.gov
11526092Coxsackievirus B3-Woodruff (pleconaril-resistant)IC506-20 nM nih.govnih.gov
11526092Coxsackievirus B5 (CVB5)EC501 nM nih.govnih.gov
10gEnteroviruses and RhinovirusesIC500.02 - 5.25 µM researchgate.net

Anti-Inflammatory Effects (e.g., in vitro models)

The anti-inflammatory properties of isoxazole carboxamide derivatives have been explored through various in vitro models. These studies often focus on the inhibition of key enzymes involved in the inflammatory cascade or the prevention of protein denaturation, a hallmark of inflammation. scholarsresearchlibrary.comeijst.org.uk

One common in vitro method involves assessing the ability of compounds to inhibit heat-induced albumin denaturation. eijst.org.uk A study evaluating 25 synthetic isoxazole derivatives found that compounds L1, L4, L6, L8, L9, L15, and L19 exhibited highly potent activity in this assay. eijst.org.uk Another key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. A series of chloro-fluorophenyl-isoxazole carboxamide derivatives were evaluated for their inhibitory effects on COX-1 and COX-2. benthamdirect.comeurekaselect.com Compound 2b was identified as the most potent inhibitor of the COX-1 enzyme, with an IC50 value of 0.391 μg/ml. benthamdirect.com In the same study, compound 2a demonstrated a good selectivity ratio for COX inhibition when compared to the standard drug Ketoprofen. benthamdirect.com

CompoundIn Vitro ModelResultReference
L1, L4, L6, L8, L9, L15, L19Inhibition of Protein DenaturationHighly potent activity eijst.org.uk
2bCOX-1 Enzyme InhibitionIC50 = 0.391 µg/ml benthamdirect.com
2aCOX InhibitionGood selectivity ratio (1.44) benthamdirect.com

Antinociceptive Potential (investigations in preclinical in vivo animal models and molecular target prediction)

The potential of isoxazole carboxamide derivatives to alleviate pain has been investigated in preclinical animal models, with computational studies used to predict their molecular targets. researchgate.netnih.govd-nb.info These studies aim to identify compounds with analgesic activity and understand their mechanism of action. nih.gov

In preclinical evaluations using mice, several 3-substituted-isoxazole-4-carboxamide derivatives demonstrated low to moderate analgesic activity in acetic acid-induced writhing and hot plate tests. researchgate.netnih.govd-nb.info Among the synthesized compounds, derivative B2 , which contains a methoxy (B1213986) group, showed high analgesic activity, comparable to the standard drug tramadol. nih.gov Further investigation revealed that the analgesic effects of compounds A3 and B2 likely follow a non-opioid receptor pathway. researchgate.netnih.gov

To elucidate this non-opioid mechanism, molecular docking studies were performed. researchgate.net Compounds A3 and B2 were docked against potential non-opioid targets, including COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR). The results showed favorable binding interactions, with binding energies ranging from -7.5 to -9.7 kcal/mol, suggesting these receptors as potential molecular targets for the observed antinociceptive effects. researchgate.netnih.gov

CompoundAssay/TargetFindingReference
B2Acetic Acid-Induced Writhing & Hot Plate Assay (in vivo)High analgesic activity, comparable to tramadol nih.gov
A3 & B2Naloxone Challenge (in vivo)Analgesic effects mediated via a non-opioid pathway researchgate.netnih.gov
A3 & B2Molecular Docking (COX-1, COX-2, HCR)Binding energies of -7.5 to -9.7 kcal/mol researchgate.netnih.gov

Anticancer Potential (e.g., cytotoxicity on specific cancer cell lines, immune-related antitumor activity in murine models)

The anticancer potential of isoxazole carboxamide derivatives has been extensively evaluated through in vitro cytotoxicity assays against a variety of human cancer cell lines. nih.govnajah.edu These studies have identified several compounds with potent antiproliferative activities. benthamdirect.comeurekaselect.com

A study on a series of 5-methyl-3-phenylisoxazole-4-carboxamides (compounds 2a-2f ) tested their effects on seven cancer cell lines. nih.govnih.gov Compound 2e was found to be the most active against the B16F1 melanoma cell line, with an IC50 of 0.079 µM, which is comparable to the standard anticancer drug Doxorubicin (IC50 = 0.056 µM). nih.gov Compound 2a from the same series showed broad-spectrum activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines. nih.gov Another investigation into phenyl-isoxazole-carboxamide derivatives found that compound 2a had potent activity against HeLa (cervical) and Hep3B (liver) cancer cells with IC50 values of 0.91 µM and 8.02 µM, respectively. najah.edu

Similarly, chloro-fluorophenyl-isoxazole carboxamide derivatives showed moderate to potent cytotoxic activity. benthamdirect.com Compound 2b was particularly potent against the HeLa cell line, with an IC50 value of 0.11 µg/ml, which was lower than that of Doxorubicin in the same assay. benthamdirect.comeurekaselect.com The available research literature primarily focuses on the direct cytotoxic effects of these compounds on cancer cells in vitro. Information regarding immune-related antitumor activity in murine models for this specific class of compounds is not detailed in the reviewed sources.

CompoundCancer Cell LineActivity (IC50)Reference
2eB16F1 (Melanoma)0.079 µM nih.govnih.gov
2aHeLa (Cervical)0.91 µM najah.edu
2aHep3B (Hepatocellular Carcinoma)8.02 µM najah.edu
2bHeLa (Cervical)0.11 µg/ml benthamdirect.comeurekaselect.com
2aHep3B (Hepatocellular Carcinoma)2.774 µg/ml benthamdirect.com
2bHep3B (Hepatocellular Carcinoma)3.621 µg/ml benthamdirect.com
2cMCF7 (Breast)1.59 µg/ml benthamdirect.com

Immunomodulatory Properties

In vitro studies on isoxazole carboxamide derivatives have uncovered their potential to modulate the immune system. Research has focused on compounds structurally related to 3-Methyl-N-propylisoxazole-5-carboxamide, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and its derivatives, to understand their influence on immune cells. nih.govnih.gov

One study investigated the effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on murine immune cells. The compound was found to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both when administered alone and in combination with mitogens like concanavalin (B7782731) A (ConA) and phytohemagglutinin A (PHA). nih.gov This stimulatory effect was also observed in murine peritoneal macrophages. nih.gov Furthermore, at higher concentrations, this hydrazide derivative increased the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) by lipopolysaccharide (LPS)-stimulated macrophages, while not affecting the levels of tumor necrosis factor-alpha (TNF-α). nih.gov

Subsequent research on derivatives of this hydrazide, such as 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide and 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide, demonstrated a range of immunotropic effects. nih.gov These compounds exhibited regulatory activity on the proliferation of lymphocytes from both young and old mice. nih.gov While the parent hydrazide predominantly showed stimulatory activity, these thiosemicarbazide (B42300) derivatives tended to have an inhibitory effect on lymphocyte proliferation. nih.gov The differential effects of these compounds were linked to their distinct influences on the expression of signaling proteins in Jurkat cells, a human T-lymphocyte cell line. nih.gov The regulatory effects of these compounds were also more pronounced on the production of IL-1β compared to TNF-α. nih.gov

These findings highlight the capacity of the isoxazole carboxamide core to serve as a template for developing compounds with either immunostimulatory or immunosuppressive properties, depending on the specific substitutions.

Summary of In Vitro Immunomodulatory Effects of Isoxazole Carboxamide Derivatives
CompoundCell TypeAssayObserved EffectReference
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMurine LymphocytesProliferation Assay (with/without ConA, PHA)Stimulated proliferation nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMurine Peritoneal MacrophagesProliferation AssayStimulated proliferation nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideLPS-stimulated Murine Peritoneal MacrophagesCytokine Production (IL-1β, TNF-α)Increased IL-1β production; no effect on TNF-α nih.gov
4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideMurine LymphocytesProliferation AssayInhibitory activity nih.gov
4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazideMurine LymphocytesProliferation AssayInhibitory activity nih.gov

Antioxidant Activities

Several studies have explored the in vitro antioxidant potential of isoxazole carboxamide derivatives. These investigations typically employ assays that measure the ability of a compound to scavenge free radicals, which are implicated in oxidative stress and cellular damage.

A common method used is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov In one study, a series of phenyl-isoxazole-carboxamide derivatives were synthesized and evaluated for their antioxidant activity. researchgate.net The results indicated that the antioxidant activity of these compounds was generally weak. However, one derivative, compound 2d in the study, exhibited moderate activity against the DPPH radical, with an IC50 value of 138.50 µM, compared to the standard antioxidant Trolox, which had an IC50 of 37.23 µM. researchgate.net

In another investigation focusing on fluorophenyl-isoxazole-carboxamide derivatives, more potent antioxidant activities were observed. nih.gov Using the DPPH assay, two compounds in particular, designated as 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c, demonstrated high antioxidant potency with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values were significantly lower than that of the positive control, Trolox (IC50 of 3.10 ± 0.92 µg/ml), indicating a stronger radical scavenging capacity. nih.gov The promising in vitro results for compound 2a led to further in vivo evaluation, which confirmed its antioxidant properties. nih.gov

These findings suggest that the antioxidant capacity of isoxazole carboxamide derivatives can be significantly influenced by the nature of the substituents on the aromatic rings of the molecule.

In Vitro Antioxidant Activity of Isoxazole Carboxamide Derivatives (DPPH Assay)
Compound SeriesNotable CompoundIC50 ValueReference CompoundIC50 Value (Reference)Reference
Phenyl-isoxazole-carboxamidesCompound 2d138.50 µMTrolox37.23 µM researchgate.net
Fluorophenyl-isoxazole-carboxamidesCompound 2a0.45 ± 0.21 µg/mlTrolox3.10 ± 0.92 µg/ml nih.gov
Fluorophenyl-isoxazole-carboxamidesCompound 2c0.47 ± 0.33 µg/mlTrolox3.10 ± 0.92 µg/ml nih.gov

Protein Kinase Inhibitory Activity

The inhibition of protein kinases is a critical strategy in the development of targeted therapies, particularly for cancer. Carboxamide-containing molecules have been identified as effective kinase inhibitors, and isoxazole carboxamide derivatives are no exception.

In vitro studies have demonstrated the potential of this chemical class to inhibit various protein kinases. For instance, a study on aryl carboxamide derivatives identified compounds with inhibitory activity against Death-Associated Protein Kinase 1 (DAPK1), a serine/threonine kinase involved in cell death and autophagy. nih.gov An isonicotinamide (B137802) derivative, compound 4q, emerged as a promising DAPK1 inhibitor with an IC50 value of 1.09 µM. nih.gov This study highlighted that derivatives containing a pyridinyl carboxamide moiety generally exhibited higher inhibitory activity compared to those with pyridazine (B1198779) or pyrazine (B50134) moieties. nih.gov

Other research has focused on different kinase targets. A series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized and evaluated as potential protein kinase inhibitors. mdpi.com One compound, which incorporated a 2,6-dichloropurine (B15474) fragment, showed inhibitory activity against the Bcr-Abl1 kinase, a key target in chronic myeloid leukemia. mdpi.com

Furthermore, the carboxamide structure is a key feature in inhibitors of other kinases. For example, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers. nih.gov These examples, while not all being isoxazole derivatives, underscore the importance of the carboxamide group in designing kinase inhibitors. The isoxazole ring can serve as a versatile scaffold to orient these crucial functional groups for effective interaction with the kinase active site.

In Vitro Protein Kinase Inhibitory Activity of Carboxamide Derivatives
Compound Series/NameTarget KinaseNotable CompoundInhibitory Activity (IC50 or % Inhibition)Reference
Aryl CarboxamidesDAPK1Compound 4q (Isonicotinamide derivative)IC50 = 1.09 µM nih.gov
4-Methylbenzamide DerivativesBcr-Abl1Compound 10 (with 2,6-dichloropurine)Demonstrated inhibitory activity mdpi.com
Imidazole (B134444) CarboxamidePKC-ιICA-1sSpecific inhibitor nih.gov

Computational and Theoretical Investigations of Isoxazole Carboxamides

Molecular Docking Studies (e.g., ligand-target binding interactions, prediction of binding energies)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is crucial for understanding ligand-target binding interactions and predicting binding affinities, often expressed as a docking score or binding energy. nih.govukaazpublications.com For the isoxazole (B147169) carboxamide class of compounds, docking studies have been extensively used to explore their interactions with various biological targets.

The general procedure involves preparing the 3D structures of the protein receptor and the ligand. nih.gov The receptor's binding site is defined, and a docking algorithm then samples numerous possible conformations of the ligand within this site, scoring each based on a function that approximates the binding free energy. acs.org Analysis of the top-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. acs.orgrsc.org

Studies on isoxazole carboxamide derivatives have identified potential binding interactions with several important enzymes. For instance, docking simulations against cyclooxygenase (COX) enzymes, COX-1 and COX-2, were performed to understand the anti-inflammatory potential of these compounds. nih.govnih.gov The results indicated that isoxazole derivatives could fit within the active sites of these enzymes, with specific substitutions influencing their binding affinity and selectivity. researchgate.net One study found that a 3,4-dimethoxy substitution on a phenyl ring attached to the carboxamide, along with a chlorine atom on another phenyl ring, pushed the 5-methyl-isoxazole core toward a secondary binding pocket, creating ideal interactions within the COX-2 enzyme. nih.govresearchgate.net

In other research, isoxazole derivatives were docked against carbonic anhydrase (CA), an enzyme implicated in several diseases. acs.org These studies calculated binding energies and identified key amino acid residues, such as Thr199 and His119, that form hydrogen bonds with the ligands, anchoring them in the active site. acs.org The binding affinity of these compounds was also assessed against the taxane-binding site of tubulin, where the isoxazole ring was shown to align well with a key phenyl group of the known inhibitor paclitaxel, suggesting a similar mechanism of action. nih.gov

The binding energies predicted from these docking studies help to rank compounds and prioritize them for further investigation. acs.org While no specific docking studies for 3-Methyl-N-propylisoxazole-5-carboxamide are available, the data from related structures provide a strong foundation for predicting its potential binding modes and affinities with various protein targets.

Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives
Isoxazole Derivative TypeProtein TargetKey Interacting ResiduesPredicted Binding Score/Energy (Example)Reference
Phenyl-isoxazole-carboxamidesCOX-2Not specifiedIC50 = 13 nM (for compound A13) nih.govnih.gov
(E)-3-Propylisoxazol-5(4H)-one derivativesCarbonic Anhydrase (CA)Thr199, His119, Leu198, Trp209-15.07 kcal/mol (for compound AC2) acs.org
A-ring-fused steroidal isoxazolesTubulin (Taxane Site)His229, Pro274, Leu371-10.30 kcal/mol (for Paclitaxel reference) nih.gov
Trisubstituted isoxazolesRORγt (Allosteric Site)Not specifiedGlide Score (approximates free energy) acs.org

Molecular Dynamics Simulations (e.g., analysis of compound stability, conformational changes, and intermolecular interactions)

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-receptor complex over time, offering deeper insights than the static picture provided by molecular docking. nih.gov These simulations are used to assess the stability of the docked conformation, analyze conformational changes in both the ligand and the protein, and study the persistence of intermolecular interactions. nih.govresearchgate.net

In a typical MD simulation, the ligand-protein complex, solvated in a water box with ions to neutralize the system, is subjected to a physics-based force field. nih.gov The system's energy is minimized, and then it is gradually heated and equilibrated to a physiological temperature (e.g., 300 K). nih.gov The simulation then proceeds for a set period (often nanoseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion. nih.gov

MD simulations have been employed to validate the results of docking studies for isoxazole carboxamides. nih.govresearchgate.net By running simulations on the docked complexes, researchers can confirm that the ligand remains stably bound within the active site and does not diffuse away. nih.govnih.gov This is crucial for verifying that the predicted binding pose is energetically favorable and likely to be maintained in vivo. nih.govmdpi.com

Analysis of MD trajectories can reveal important dynamic information. For example, simulations of isoxazole derivatives bound to the farnesoid X receptor (FXR) showed that the conformational motions of certain loops in the protein's ligand-binding domain were critical for protein stability and the agonistic activity of the ligands. nih.gov Furthermore, these simulations can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which often provide a more accurate prediction of binding affinity than docking scores alone. acs.orgnih.gov In a study on imidazo[2,1-b]oxazole derivatives, MD simulations lasting 100 ns were used to calculate and compare the binding free energies of newly designed inhibitors, with one compound (T2) showing a more favorable binding free energy of -149.552 kJ/mol compared to others. nih.govtandfonline.com

For this compound, MD simulations would be a valuable next step after docking to assess the stability of its predicted binding poses, understand its dynamic behavior within a target's active site, and refine binding energy predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural features. researchgate.net

To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ or EC₅₀ values) is required. nih.gov For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) is calculated. Statistical methods are then used to generate a model that best correlates these descriptors with the observed biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com These methods use 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. tandfonline.com

Several QSAR studies have been conducted on isoxazole derivatives to identify the key structural requirements for their biological activities. nih.govnih.gov For a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists, 3D-QSAR models were developed that showed strong predictive ability. nih.govmdpi.com The statistical parameters for these models, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), were high, indicating robust and predictive models. nih.govmdpi.com

The output of these 3D-QSAR models is often visualized as contour maps. These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish biological activity. For example, the CoMSIA contour maps for FXR agonists revealed that having a hydrophobic group at the R₂ position and an electronegative group at the R₃ position was crucial for high agonistic activity. nih.gov Such insights are invaluable for guiding the design of new, more potent compounds. tandfonline.comresearchgate.net These models can predict the activity of compounds like this compound, provided it falls within the chemical space of the training set used to build the model.

Table 2: Example of 3D-QSAR Model Statistics for Isoxazole Derivatives as FXR Agonists
Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Key Finding from Contour MapsReference
CoMFA0.6640.9600.872Hydrophobicity at R₂ and electronegativity at R₃ are crucial for activity. nih.govmdpi.com
CoMSIA0.7060.9690.866

In Silico Prediction of Molecular Interactions and Pharmacokinetic Descriptors (excluding toxicity)

In silico tools are widely used to predict the pharmacokinetic properties of drug candidates, encompassing their absorption, distribution, metabolism, and excretion (ADME). ukaazpublications.com These predictions are vital in early-stage drug discovery to filter out compounds with poor drug-like properties, saving time and resources.

A common approach is to evaluate a compound's compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. ukaazpublications.com This rule states that orally active drugs generally have a molecular weight ≤ 500, a logP value ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Computational tools like Molinspiration and PKCSM can quickly calculate these and other relevant descriptors for any given structure. ukaazpublications.com

For various series of isoxazole carboxamides, chemo-informatic properties have been predicted using such computational tools. researchgate.net These analyses provide values for descriptors like molecular weight, octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of rotatable bonds. ukaazpublications.com For example, a study using the QikProp module analyzed the ADME properties of phenyl-isoxazole-carboxamide derivatives. nih.govresearchgate.net Another study predicted that newly synthesized isoxazole derivatives had favorable chemoinformatics characteristics and good predicted values for polar surface area and logP. researchgate.net

These descriptors provide insight into a compound's likely pharmacokinetic behavior. For instance, TPSA is correlated with intestinal absorption and blood-brain barrier penetration, while logP indicates the compound's hydrophobicity, which affects its absorption and distribution. ukaazpublications.com The number of rotatable bonds influences conformational flexibility and bioavailability. By calculating these descriptors for this compound, researchers can make an initial assessment of its potential as a drug candidate without performing any laboratory experiments.

Receptor Structure Modeling and Ligand Docking for Mechanistic Insight

While molecular docking is used to predict binding poses (Section 7.1), it is also a critical tool for generating hypotheses about a compound's mechanism of action. nih.gov By identifying the specific protein target and the precise interactions that a ligand forms, researchers can gain deep mechanistic insight into how a compound exerts its biological effect. researchgate.net

For isoxazole derivatives, which have shown potential in treating a range of diseases including cancer, understanding their mechanism of action is key to their development. nih.govresearchgate.net Docking studies have helped to elucidate these mechanisms. For example, isoxazole derivatives have been investigated as anticancer agents that work by inhibiting tubulin polymerization, a process essential for cell division. nih.govresearchgate.net Docking these compounds into the taxane-binding site of tubulin showed that they could occupy the same pocket as the well-known drug paclitaxel, suggesting they may function through a similar tubulin-stabilizing mechanism. nih.gov

In another example, isoxazoles were identified as allosteric inverse agonists of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. acs.org Docking a library of isoxazole derivatives into a known allosteric (non-primary) binding site on the RORγt protein allowed researchers to understand how these compounds could modulate the receptor's function without competing with the natural ligand. acs.org This provides a clear mechanistic hypothesis for their activity.

These studies demonstrate how receptor modeling and docking are used not just to predict if a molecule binds, but how it binds and what the functional consequences of that binding might be. This approach allows for the rational design of molecules with specific mechanisms of action. For this compound, docking it against a panel of known cancer or inflammation-related targets could reveal its most likely mechanism of action and guide further biological testing. researchgate.net

Analytical Research Methodologies for Characterization of Isoxazole Carboxamide Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. For an isoxazole (B147169) carboxamide derivative, characteristic absorption bands would be expected for the amide C=O stretching, N-H stretching and bending, C-N stretching, and vibrations associated with the isoxazole ring. For instance, in a related compound, 3,5-Diphenyl-N-propylisoxazole-4-carboxamide, a strong absorption band for the amide carbonyl (C=O) group is observed around 1644 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Methyl-N-propylisoxazole-5-carboxamide, one would expect to see distinct signals for the methyl protons on the isoxazole ring, the protons of the N-propyl group (methylene and methyl), and the proton on the isoxazole ring. The chemical shifts (δ) and coupling patterns of these signals would confirm the connectivity of the molecule. For example, in 3,5-Diphenyl-N-propylisoxazole-4-carboxamide, the protons of the N-propyl group appear at δ 3.28 (triplet, 2H), 1.59-1.32 (multiplet, 2H), and 0.78 (triplet, 3H) ppm. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals would be expected for the methyl carbon, the carbons of the isoxazole ring, the amide carbonyl carbon, and the carbons of the N-propyl group. The chemical shift of the amide carbonyl carbon, for instance, is typically found in the range of 160-180 ppm. In the case of 3,5-Diphenyl-N-propylisoxazole-4-carboxamide, the amide carbonyl carbon resonates at δ 162.6 ppm. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. For 3,5-Diphenyl-N-propylisoxazole-4-carboxamide, the molecular ion peak [M+Na]⁺ was observed at m/z 329.1265, which is consistent with its molecular formula. rsc.org

Representative Spectroscopic Data for a Related Isoxazole Carboxamide
TechniqueObserved Data (for 3,5-Diphenyl-N-propylisoxazole-4-carboxamide) rsc.org
FTIR (cm⁻¹)1644 (C=O amide)
¹H NMR (δ, ppm)3.28 (t, 2H, N-CH₂), 1.59-1.32 (m, 2H, CH₂), 0.78 (t, 3H, CH₃)
¹³C NMR (δ, ppm)162.6 (C=O), 41.8 (N-CH₂), 22.3 (CH₂), 11.3 (CH₃)
HRMS (m/z)329.1265 [M+Na]⁺

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used to separate, identify, and quantify each component in a mixture. It is widely used to assess the purity of isoxazole carboxamide derivatives. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is crucial for achieving good separation. A study on the analysis of an isoxazole derivative in rat blood utilized a Zorbax Eclipse Plus C18 column with a gradient elution of 0.1% aqueous formic acid and methanol. vedomostincesmp.ru

Column Chromatography: This is a preparative technique used to purify compounds from a reaction mixture. A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), and different components are eluted with a solvent or a mixture of solvents (mobile phase). The separation is based on the differential adsorption of the components to the stationary phase. For the purification of isoxazole-carboxamide derivatives, silica (B1680970) gel is a commonly used stationary phase, with solvent systems such as n-hexane and ethyl acetate (B1210297). nih.govnih.gov

Chromatographic Methods for Isoxazole Carboxamides
TechniqueStationary PhaseMobile Phase ExampleApplication
HPLCC18 Reverse-PhaseAcetonitrile/Water or Methanol/Aqueous Formic Acid vedomostincesmp.ruPurity assessment, quantitative analysis
Column ChromatographySilica Geln-Hexane/Ethyl Acetate nih.govnih.govPurification of synthesized compounds

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and the proposed molecular formula of the synthesized compound. For various synthesized isoxazole derivatives, elemental analysis has been reported to confirm their composition. researchgate.netorientjchem.orgacgpubs.org

X-ray Crystallography for Precise Structural Determination (where applicable for related compounds or complexes)

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated from which the electron density map and, subsequently, the complete molecular structure, including bond lengths and angles, can be determined. While obtaining suitable crystals can be a challenge, X-ray crystallography provides unambiguous proof of a compound's structure. For example, the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole has been determined, revealing a nearly planar conformation with a dihedral angle of 7.30 (13)° between the isoxazole and phenyl rings. researchgate.net This technique, when applicable, offers the most definitive structural information for isoxazole carboxamide compounds that can be crystallized.

Future Research Directions and Translational Perspectives Non Clinical Focus

Design and Synthesis of Novel Analogues with Enhanced Biological Selectivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 3-Methyl-N-propylisoxazole-5-carboxamide to achieve greater biological selectivity and potency. The isoxazole (B147169) ring is a key pharmacophore, and modifications to its substituents can significantly influence biological activity. nih.govrsc.org

Future synthetic strategies will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methyl group at the 3-position, the propyl group on the carboxamide nitrogen, and the core isoxazole structure will be crucial. For instance, studies on other isoxazole derivatives have shown that introducing different aryl or alkyl groups can lead to potent cytotoxicity against various cancer cell lines. researchgate.netnih.gov Similarly, the addition of halogen or trifluoromethyl groups has been shown to enhance the cytotoxicity of some isoxazole compounds. nih.gov

Hybrid Molecule Design: A promising approach involves creating hybrid molecules that combine the isoxazole carboxamide scaffold with other known pharmacophores. This strategy aims to develop agents with dual-action mechanisms or improved targeting capabilities. researchgate.net For example, hybridization with moieties known to target specific enzymes or receptors could lead to compounds with highly selective actions.

Stereochemistry Exploration: Investigating the impact of stereoisomers on biological activity is another critical area. The synthesis and evaluation of enantiomerically pure analogues may reveal significant differences in potency and selectivity, leading to the development of more refined therapeutic candidates.

Modification Strategy Potential Enhancement Example from Literature (Related Compounds)
Varying N-alkyl/aryl substituentsImproved potency and selectivity against specific targets.Phenyl-isoxazole-carboxamide derivatives showed potent activity against melanoma (B16F1) cells. nih.gov
Substitution on the isoxazole ringEnhanced cytotoxic or enzymatic inhibitory activity.Fluorine or trifluoromethyl group substitution promoted cytotoxicity in cancer cell lines. nih.gov
Hybridization with other pharmacophoresDual-action mechanisms, improved target specificity.Hybridization of isoxazole with other heterocyclic rings is a common strategy to enhance anticancer activity. researchgate.net

Exploration of Undiscovered Biological Targets and Pathways for Isoxazole Carboxamides

While research has identified several targets for isoxazole carboxamides, a vast landscape of biological pathways remains to be explored. The diverse activities reported for this class suggest that they may interact with multiple, potentially novel, cellular targets. researchgate.net

Future investigations should prioritize:

Target Deconvolution: For analogues that show promising phenotypic effects (e.g., anticancer activity), identifying the specific molecular target is essential. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed to uncover novel binding partners.

Pathway Analysis: Once a target is identified, comprehensive pathway analysis using transcriptomics, proteomics, and metabolomics will help elucidate the downstream effects of compound binding. This can reveal unexpected mechanisms of action and potential new therapeutic indications.

Expanding Therapeutic Areas: Based on the known anti-inflammatory and neuromodulatory effects of some isoxazoles, exploring their potential in neurodegenerative diseases, autoimmune disorders, and metabolic diseases is a logical next step. For example, some derivatives have been shown to modulate AMPA receptors, suggesting a role in neurological disorders. mdpi.com Others have shown inhibitory activity against carbonic anhydrase and cyclooxygenase (COX) enzymes, indicating potential for a range of therapeutic applications. nih.govacs.org

Known Target Class Potential New Therapeutic Area Rationale/Supporting Evidence
Cancer Cell Lines (Various) researchgate.netnih.govSpecific Cancer SubtypesAnalogues show differential potency against various cancer lines, suggesting opportunities for targeted therapy.
COX Enzymes nih.govChronic Inflammatory DiseasesSelective COX-2 inhibition is a validated strategy for anti-inflammatory drugs.
AMPA Receptors mdpi.comNeuropathic Pain, EpilepsyModulation of glutamate (B1630785) receptors is a key area in neuroscience drug discovery.
HIV Reverse Transcriptase nih.govAntiviral TherapyThe NNRTI potential of carboxamide derivatives warrants further investigation. nih.gov
Carbonic Anhydrase acs.orgGlaucoma, Altitude SicknessInhibition of this enzyme is a known therapeutic mechanism.

Development of Advanced In Vitro and In Silico Screening Models for Compound Evaluation

To accelerate the discovery and optimization of novel isoxazole carboxamide analogues, the development and implementation of advanced screening models are imperative. These models can provide more biologically relevant data and improve the predictive power of preclinical studies.

Key areas for development include:

High-Throughput Screening (HTS): Adapting existing assays and developing new ones for HTS will allow for the rapid evaluation of large compound libraries against specific targets.

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, the use of 3D models such as spheroids and organoids can better mimic the in vivo environment. researchgate.net This is particularly relevant for cancer research, where 3D models can provide more accurate assessments of drug efficacy.

In Silico Screening and Predictive Modeling: Computational approaches are indispensable for modern drug discovery. nih.gov

Molecular Docking: To predict the binding modes and affinities of new analogues with their biological targets. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of compound-target complexes and assess binding stability. acs.org

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

ADME-T Prediction: Early in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties helps to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Deeper Mechanistic Elucidation and Structural Biology Studies of Compound-Target Interactions

A fundamental understanding of how isoxazole carboxamides interact with their biological targets at the molecular level is crucial for rational drug design. Future research should focus on detailed mechanistic and structural studies.

This will involve:

X-ray Crystallography and Cryo-EM: Obtaining high-resolution crystal or cryo-electron microscopy structures of lead compounds in complex with their target proteins. These structures provide invaluable insights into the precise binding interactions and can guide the design of analogues with improved affinity and selectivity.

Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the thermodynamics and kinetics of compound-target binding.

Enzyme Kinetics: For compounds targeting enzymes, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Studies on related compounds have already characterized their inhibitory effects on enzymes like COX-1 and COX-2. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for the development of novel and effective therapies for a range of diseases.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-N-propylisoxazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling between 3-methylisoxazole-5-carboxylic acid (CAS RN 4857-42-5) and propylamine. A typical procedure involves activating the carboxylic acid with coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, followed by dropwise addition of propylamine. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended. Ultrasound-assisted methods have been shown to enhance reaction rates and yields (up to 20% improvement) for similar isoxazole carboxamides, suggesting potential optimization . Purification via column chromatography (gradient elution) or recrystallization from ethanol/water mixtures is advised.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (e.g., in DMSO-d6) are essential for confirming the propylamide chain and methyl/isoxazole ring substituents. For example, the isoxazole proton typically resonates at δ 6.5–7.0 ppm, while the methyl group appears as a singlet near δ 2.3 ppm .
  • HRMS : High-resolution mass spectrometry (ESI-TOF) validates the molecular formula (C9_9H14_{14}N2_2O2_2, expected [M+H]+^+: 183.1128).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) ensures >95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use a NIOSH-certified respirator if dust or aerosols are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent Variation : Replace the propyl group with cyclopropyl or fluorinated alkyl chains (e.g., as in pyrazole-carboxamide analogs) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the isoxazole ring with thiadiazole or pyrimidine moieties to evaluate heterocycle-specific interactions .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural data from related carboxamides .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should contradictory data be resolved?

  • Methodological Answer :
  • Mitochondrial Assays : Isolate mouse liver mitochondria and measure effects on respiratory control ratio (RCR) using oxygen electrodes, as described for isoxazole derivatives in .
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or COX-2 (fluorometric kit). For contradictory IC50_{50} values, validate via orthogonal assays (e.g., SPR for binding affinity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Normalize results to mitochondrial membrane potential (Rh123 staining) to distinguish apoptosis from off-target effects .

Q. How can stability studies be conducted to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-UV/HRMS to identify hydrolytic byproducts (e.g., cleavage of the amide bond yielding 3-methylisoxazole-5-carboxylic acid) .
  • Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds. Store samples at 25°C, 40°C, and 60°C for 1–3 months, analyzing purity monthly .
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation products .

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